molecular formula C15H15N3O4 B10959275 ethyl 4-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate

Cat. No.: B10959275
M. Wt: 301.30 g/mol
InChI Key: DVVDYKCAUKPUHX-RQZCQDPDSA-N
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Description

ETHYL 4-(5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a benzoate ester, and a hydrazone functional group, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Hydrazone Formation: The hydrazone functional group is introduced by reacting the furan derivative with hydrazine derivatives under acidic or basic conditions.

    Esterification: The benzoate ester is formed by reacting the furan-hydrazone intermediate with ethyl benzoate in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

ETHYL 4-(5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE involves its interaction with specific molecular targets and pathways. The hydrazone functional group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific enzymes or receptors. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

ETHYL 4-(5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE can be compared with similar compounds such as:

    ETHYL 4-(5-{[(E)-2-(HYDROXYCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE: Similar structure but with a hydroxyl group instead of an amino group.

    ETHYL 4-(5-{[(E)-2-(METHYLCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE: Contains a methyl group instead of an amino group.

These similar compounds share structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C15H15N3O4/c1-2-21-14(19)11-5-3-10(4-6-11)13-8-7-12(22-13)9-17-18-15(16)20/h3-9H,2H2,1H3,(H3,16,18,20)/b17-9+

InChI Key

DVVDYKCAUKPUHX-RQZCQDPDSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)N

Origin of Product

United States

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